1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea
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Overview
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is a synthetic organic compound characterized by the presence of a phenyl group attached to a urea moiety, which is further substituted with a dioxidoisothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea typically involves the reaction of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiazolidinyl form.
Substitution: The phenyl and urea groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazolidinyl compounds, and various substituted phenylurea derivatives.
Scientific Research Applications
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenethylurea moiety may also contribute to its biological effects by interacting with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid
- N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is unique due to the presence of both the dioxidoisothiazolidinyl and phenethylurea groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZLKXRNUCGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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